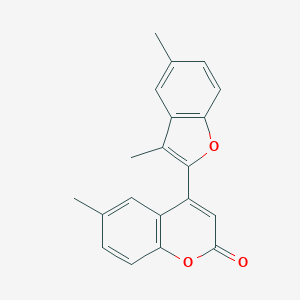
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one” is a chemical compound with the molecular formula C21H18O3 . It has a molecular weight of 318.4 g/mol .
Molecular Structure Analysis
The InChI string of the compound is "InChI=1S/C21H18O3/c1-11-5-8-18-16 (9-11)14 (4)21 (23-18)17-10-19 (22)24-20-13 (3)12 (2)6-7-15 (17)20/h5-10H,1-4H3" . The Canonical SMILES string is "CC1=CC2=C (C=C1)OC (=C2C)C3=CC (=O)OC4=C3C=CC (=C4C)C" .Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 5, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 1 rotatable bond . The topological polar surface area is 39.4 Ų . The compound has a complexity of 539 .Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in oxidative stress, inflammation, and cancer progression. Specifically, this compound has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in animal models. As an antioxidant, it has been shown to reduce oxidative stress and protect against DNA damage. As an anti-inflammatory agent, it has been found to reduce inflammation and improve insulin sensitivity. Finally, as an anticancer agent, it has been found to inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its low toxicity and lack of side effects make it a safe and reliable compound to use in animal studies. However, one limitation of using this compound is its relatively high cost compared to other flavonoids, which may limit its use in larger-scale studies.
Future Directions
There are several potential future directions for research on 4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety. Finally, the development of new synthesis methods for this compound may help to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound with several potential applications in scientific research. Its antioxidant, anti-inflammatory, and anticancer properties make it a promising candidate for the development of new therapeutic agents. While further research is needed to fully understand its mechanism of action and optimize its efficacy and safety, this compound represents a valuable tool for the study of oxidative stress, inflammation, and cancer progression.
Synthesis Methods
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Knoevenagel condensation reaction. The Pechmann condensation reaction involves the condensation of a phenol with a β-ketoester in the presence of a Lewis acid catalyst, while the Knoevenagel condensation reaction involves the condensation of an aldehyde with a β-dicarbonyl compound in the presence of a base catalyst. Both methods have been used to successfully synthesize this compound with high yields and purity.
Scientific Research Applications
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methyl-2H-chromen-2-one has been found to have several potential applications in scientific research. As an antioxidant, it has been shown to scavenge free radicals and protect cells from oxidative damage. As an anti-inflammatory agent, it has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Finally, as an anticancer agent, it has been found to induce apoptosis and inhibit the proliferation of cancer cells.
properties
IUPAC Name |
4-(3,5-dimethyl-1-benzofuran-2-yl)-6-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c1-11-4-6-17-14(8-11)13(3)20(23-17)16-10-19(21)22-18-7-5-12(2)9-15(16)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCXZNPOGNSNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C3=CC(=O)OC4=C3C=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one](/img/structure/B356528.png)
![1-(3-Bromophenyl)-7-fluoro-2-(3-isopropoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356529.png)
![N-[5-Cyano-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene]-2-ethoxybenzamide](/img/structure/B356531.png)
![2-(8,8-dimethyl-4-oxo-2-propyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B356532.png)
![Ethyl 7-(3-methoxypropyl)-11-methyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356533.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356535.png)
![5-ethyl-6-thiophen-3-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B356538.png)
![N-(5-Cyano-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-3-methylbenzamide](/img/structure/B356540.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(2-furylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B356541.png)
![Methyl 1,5-dimethyl-3-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]indole-2-carboxylate](/img/structure/B356542.png)
![1-sec-butyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B356543.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B356544.png)
![Ethyl 7-(2-methoxyethyl)-11-methyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B356546.png)
![methyl 4-[2-(furan-2-ylmethyl)-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B356549.png)